2-[(Phenylmethyl)thio]-pyridine-4-carboxamide
Overview
Description
2-[(Phenylmethyl)thio]-pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a phenylmethylthio group at the 2-position and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylmethyl)thio]-pyridine-4-carboxamide typically involves the following steps:
Formation of the Phenylmethylthio Intermediate: This step involves the reaction of benzyl chloride with sodium thiolate to form benzyl thiol.
Substitution Reaction: The benzyl thiol is then reacted with 2-chloropyridine under basic conditions to form 2-[(Phenylmethyl)thio]-pyridine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used for electrophilic aromatic substitution.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiol Derivatives: From reduction reactions.
Substituted Pyridines: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-[(Phenylmethyl)thio]-pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of small molecules with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(Phenylmethyl)thio]-pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can engage in hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
2-[(Phenylmethyl)thio]-pyridine: Lacks the carboxamide group but shares the phenylmethylthio substitution.
4-Aminopyridine: Contains an amino group instead of the phenylmethylthio group.
2-[(Phenylmethyl)thio]-benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 2-[(Phenylmethyl)thio]-pyridine-4-carboxamide is unique due to the combination of the phenylmethylthio and carboxamide groups on the pyridine ring, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
2-benzylsulfanylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBSJBGQSMJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376236 | |
Record name | 2-(Benzylsulfanyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-27-4 | |
Record name | 2-(Benzylsulfanyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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